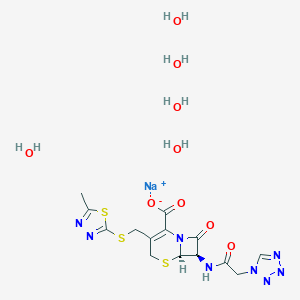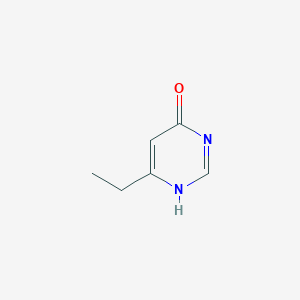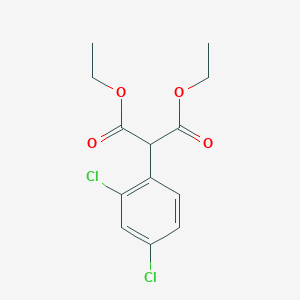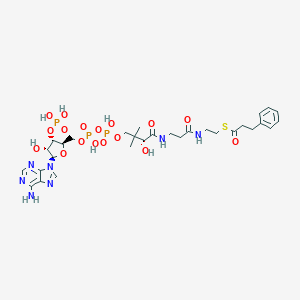
3-メトキシ-1,2-プロパンジオール
概要
説明
It is a clear, colorless liquid that is soluble in water and various organic solvents . This compound is used in various scientific and industrial applications due to its unique chemical properties.
科学的研究の応用
3-Methoxy-1,2-propanediol has a wide range of scientific research applications. In chemistry, it is used as a solvent and intermediate in the synthesis of various compounds . In biology and medicine, it has been studied as a cryoprotective agent for the preservation of mononuclear blood cells . Additionally, it is used in the production of pharmaceuticals and cosmetics due to its moisturizing properties .
作用機序
Target of Action
3-Methoxy-1,2-propanediol, also known as 1-O-methyl-rac-glycerol (1-O-MG), is a lipophilic derivative of glycerol . It has been studied as a new cryoprotective agent (CPA) for mononuclear blood cells (MNC), a well-established experimental model in cryopreservation . Therefore, its primary targets are the mononuclear blood cells.
Mode of Action
As a cryoprotective agent, it likely interacts with the cell membrane and intracellular components of the mononuclear blood cells to prevent damage during freezing and thawing processes .
Biochemical Pathways
As a derivative of glycerol, it may potentially interact with pathways involving glycerol or its metabolites .
Result of Action
The primary result of the action of 3-Methoxy-1,2-propanediol is the protection of mononuclear blood cells during cryopreservation. By preventing ice crystal formation and other damaging effects of freezing and thawing, it helps maintain cell viability and function .
Action Environment
The efficacy and stability of 3-Methoxy-1,2-propanediol may be influenced by various environmental factors such as temperature, pH, and the presence of other substances. For instance, as a cryoprotective agent, its efficacy is directly related to the freezing and thawing conditions .
生化学分析
Biochemical Properties
3-Methoxy-1,2-propanediol is used to prepare phosphorothioate analogs of sn-2 radyl lysophosphatidic acid as metabolically stabilized LPA receptor agonists. It is also used to synthesize diacylglycerol analogs as potential second-messenger antagonists .
Cellular Effects
It has been studied as a cryoprotective agent for mononuclear blood cells, suggesting that it may have protective effects on cell function under conditions of stress .
Molecular Mechanism
It is known to interact with enzymes involved in the synthesis of phosphorothioate analogs of sn-2 radyl lysophosphatidic acid and diacylglycerol analogs
準備方法
3-Methoxy-1,2-propanediol can be synthesized through several methods. One common synthetic route involves the reaction of glycerol with methanol in the presence of an acid catalyst. This reaction typically occurs under mild conditions and results in the formation of 3-Methoxy-1,2-propanediol along with water as a byproduct . Industrial production methods often involve similar processes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
3-Methoxy-1,2-propanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-Methoxy-1,2-propanediol can lead to the formation of methoxyacetone, while reduction can yield methoxypropanol .
類似化合物との比較
3-Methoxy-1,2-propanediol is similar to other glycerol derivatives such as 3-Ethoxy-1,2-propanediol and 3-Chloro-1,2-propanediol . it is unique in its specific chemical structure and properties, which make it particularly suitable for certain applications. For example, its methoxy group provides distinct reactivity compared to the ethoxy or chloro groups in similar compounds .
特性
IUPAC Name |
3-methoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3/c1-7-3-4(6)2-5/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJBSUHYCGQTHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049336 | |
| Record name | 1-O-Methylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless viscous liquid; Hygroscopic; [Acros Organics MSDS] | |
| Record name | 3-Methoxy-1,2-propanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10788 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
623-39-2 | |
| Record name | 3-Methoxy-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-O-Methylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxy-1,2-propanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6752 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Propanediol, 3-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-O-Methylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxypropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.811 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERIN 1-METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G03VY2NKP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 3-Methoxy-1,2-propanediol?
A1: 3-Methoxy-1,2-propanediol is primarily known as a by-product of technical glycerol production. [] It can be found in wines where glycerol has been added to enhance sweetness and fullness. [] Additionally, research suggests potential applications in polymer chemistry for modifying the properties of polyetherimides, aiming for improved flexibility and processability. []
Q2: How is 3-Methoxy-1,2-propanediol detected in wine?
A2: A validated method for determining 3-Methoxy-1,2-propanediol levels in wine involves gas chromatographic/mass spectrometric analysis. [] This method analyzes diethyl ether extracts after salting out the sample with potassium carbonate. [] The presence of 3-Methoxy-1,2-propanediol, alongside cyclic diglycerols, can indicate the illegal addition of technical glycerol to wine. []
Q3: What is the significance of 3-Methoxy-1,2-propanediol in polyetherimide synthesis?
A3: Incorporating 3-Methoxy-1,2-propanediol moieties into the backbone of polyetherimides aims to enhance their properties. [] Studies suggest that this modification could lead to a lower glass transition temperature (Tg), increased elasticity at room temperature, and improved overall processability. []
Q4: Are there any known biological activities of 3-Methoxy-1,2-propanediol?
A4: Research indicates that 3-Methoxy-1,2-propanediol is a ligand for MeT1, a protein found in Mycobacterium hassiacum. [] The specific implications of this interaction and its downstream effects require further investigation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Methyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B53602.png)

![5-Acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B53605.png)



![1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B53611.png)
